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Compound of Interest

Compound Name: N-Methyl-3-pentanamine

Cat. No.: B3042173 Get Quote

For researchers, scientists, and drug development professionals, the precise identification of

isomeric compounds is a critical step in chemical synthesis and analysis. This guide provides

an objective, data-driven comparison of two common secondary amine isomers, Diethylamine

and N-Methylpropylamine, utilizing fundamental spectroscopic techniques: Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Secondary amines, characterized by a nitrogen atom bonded to two alkyl or aryl groups and

one hydrogen atom, play a significant role as intermediates and structural motifs in a vast array

of pharmaceuticals and agrochemicals. Their isomers, while possessing the same molecular

formula (C4H11N in this case), exhibit distinct physical and chemical properties stemming from

their different structural arrangements. Differentiating these isomers is paramount for ensuring

the purity, efficacy, and safety of the final products. This guide offers a comparative analysis of

the spectroscopic data of Diethylamine and N-Methylpropylamine, providing clear, tabulated

data and detailed experimental protocols to aid in their unambiguous identification.

Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry for Diethylamine and N-Methylpropylamine.

Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Data
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Parameter Diethylamine N-Methylpropylamine

¹H NMR Chemical Shift (δ

ppm)

N-H Proton ~0.7-1.5 (broad s, 1H) ~0.7-1.5 (broad s, 1H)

α-CH₂ (adjacent to N) ~2.5-2.7 (q, 4H) ~2.2-2.4 (t, 2H)

β-CH₃ ~1.0-1.2 (t, 6H)

N-CH₃ ~2.3-2.5 (s, 3H)

β-CH₂ ~1.4-1.6 (sextet, 2H)

γ-CH₃ ~0.8-1.0 (t, 3H)

¹³C NMR Chemical Shift (δ

ppm)

α-Carbon (adjacent to N) ~44-46 ~55-57 (N-CH₂)

β-Carbon ~15-17 ~30-32 (N-CH₃)

~23-25 (β-CH₂)

~11-13 (γ-CH₃)

Table 2: Infrared (IR) Spectroscopy Data
Vibrational Mode Diethylamine (cm⁻¹) N-Methylpropylamine (cm⁻¹)

N-H Stretch
~3280-3350 (single, weak to

medium)[1][2]

~3300-3350 (single, weak to

medium)

C-H Stretch (sp³) ~2850-2970 ~2850-2970

N-H Bend (Scissoring)
Not typically observed for

secondary amines[1]

Not typically observed for

secondary amines

C-N Stretch ~1140-1190[1] ~1120-1170

N-H Wag ~730 (broad)[1] ~720-740 (broad)
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Table 3: Mass Spectrometry (MS) Data
Parameter Diethylamine N-Methylpropylamine

Molecular Ion (M⁺) m/z 73 m/z 73

Major Fragment Ions (m/z) 58 (Base Peak) 58, 44 (Base Peak)

Fragmentation Pathway
α-cleavage: Loss of a methyl

radical (•CH₃)

α-cleavage: Loss of an ethyl

radical (•C₂H₅) or a methyl

radical (•CH₃)

Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of

secondary amine isomers.
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Experimental Workflow for Spectroscopic Comparison
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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